molecular formula C15H20FNO4 B13978345 (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid

Cat. No.: B13978345
M. Wt: 297.32 g/mol
InChI Key: YOAWHKCOPVHJPC-LLVKDONJSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorobenzyl group on the side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Introduction of the Fluorobenzyl Group: The Boc-protected intermediate is then subjected to a nucleophilic substitution reaction with 3-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the fluorobenzyl group.

    Formation of the Propanoic Acid: The final step involves the hydrolysis of the ester group to form the propanoic acid derivative.

Industrial Production Methods: Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorobenzyl group, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Oxidized derivatives of the fluorobenzyl group.

    Reduction: Alcohol derivatives of the propanoic acid.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. The presence of the fluorobenzyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-2-(3-chlorobenzyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-2-(3-bromobenzyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid

Comparison:

    Structural Differences: The primary difference lies in the substituent on the benzyl group (fluoro, chloro, bromo, methyl).

    Reactivity: The presence of different substituents can influence the reactivity and chemical properties of the compound. For example, the fluorobenzyl group may confer different electronic effects compared to the chlorobenzyl or bromobenzyl groups.

    Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their unique chemical properties.

This detailed article provides a comprehensive overview of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-fluorobenzyl)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2R)-2-[(3-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

YOAWHKCOPVHJPC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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